![molecular formula C14H10N2O4S B1290614 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 189089-90-5](/img/structure/B1290614.png)

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

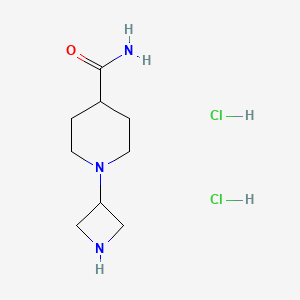

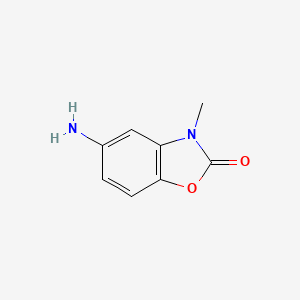

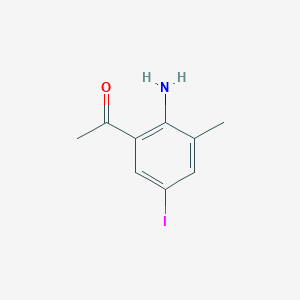

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C14H10N2O4S . It is a derivative of carboxylic acid and has wide applications in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, one method involves the reaction of 3.0g (8.85mmol) of heptahydrate potassium phosphate, 1.50g (5.90mmol) of pinacol boronic ester B2 (pin)2, 12mg (0.015mmol) of Xphos-Pd-G2, and 4mg (0.008mmol) of Xphos. These are added to a reaction flask, mixed with 6mL of ethanol, and then 1-benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is added. The mixture is then reacted at room temperature for 1 hour .Molecular Structure Analysis

The molecular structure of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be represented by the InChI code: 1S/C14H10N2O4S/c17-14(18)12-9-10-5-4-8-15-13(10)16(12)21(19,20)11-6-2-1-3-7-11/h1-9H,(H,17,18) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 302.03612798 g/mol . The topological polar surface area of the compound is 97.6 Ų .Aplicaciones Científicas De Investigación

Cancer Therapy: FGFR Inhibitors

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: derivatives have been studied as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers . These derivatives can inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for cancer therapy.

Anti-Metastatic Agents

The compound’s derivatives have shown significant potential in reducing the migration and invasion abilities of cancer cells, particularly breast cancer 4T1 cells . This suggests a role for these compounds in the development of anti-metastatic agents.

Lead Compound for Drug Development

Due to its low molecular weight and potent FGFR inhibitory activity, 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid serves as an appealing lead compound beneficial for subsequent optimization in drug development .

Molecular Docking Studies

The compound’s structure allows it to form hydrogen bonds and van der Waals interactions within the ATP binding site of enzymes, making it a valuable tool for molecular docking studies to understand drug-receptor interactions .

Chemical Synthesis

This compound is used in chemical synthesis as an intermediate for the preparation of more complex molecules, particularly in the pharmaceutical industry .

Biological Assays

It is utilized in biological assays to study the effects of FGFR inhibition on cell signaling pathways, which is crucial for understanding the mechanisms of action of potential therapeutic agents .

Material Science

In material science, the compound can be used to modify surfaces or create new materials with specific properties due to its ability to interact with various substrates .

Analytical Chemistry

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: may be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate analytical methods .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-14(18)12-9-10-5-4-8-15-13(10)16(12)21(19,20)11-6-2-1-3-7-11/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNCEEUEBVPMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70636017 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

CAS RN |

189089-90-5 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)